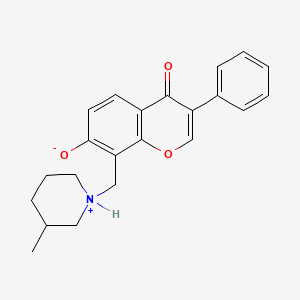
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the hydroxy group at position 7 and the piperidinylmethyl group at position 8 contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one typically involves the condensation of 7-hydroxy-8-formyl coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction is carried out in ethanol under reflux conditions. The reaction mass is heated to reflux, and the product is isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form alcohols.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
作用机制
The mechanism of action of 7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by modulating signaling pathways and gene expression.
Antimicrobial Activity: It may disrupt the cell membrane integrity of microorganisms, leading to their death.
相似化合物的比较
7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one can be compared with other chromen-4-one derivatives such as:
7-hydroxycoumarin: Known for its natural fragrance and biological activities.
8-formyl-7-hydroxycoumarin: Used as an intermediate in the synthesis of various biologically active compounds.
2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(2-methoxy-phenoxy)-ethyl-acrylamide: Exhibits enhanced antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
8-[(3-methylpiperidin-1-ium-1-yl)methyl]-4-oxo-3-phenylchromen-7-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-6-5-11-23(12-15)13-18-20(24)10-9-17-21(25)19(14-26-22(17)18)16-7-3-2-4-8-16/h2-4,7-10,14-15,24H,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMWZYFFSQPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC[NH+](C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-ethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745311.png)
![8-[(dipropylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745330.png)
![3-(4-tert-butylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745336.png)
![8-[(dipropylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745351.png)
![3-(2-chlorophenyl)-8-[(dipropylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B7745355.png)
![3-(2-chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745360.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7745364.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7745365.png)
![8-[(dibenzylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B7745373.png)
![7-hydroxy-3-(3-methylphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745387.png)
![3-(4-chlorophenyl)-8-[(3-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7745393.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745404.png)
![3-(4-tert-butylphenoxy)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7745409.png)
![7-HYDROXY-8-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-(NAPHTHALEN-2-YLOXY)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7745419.png)
